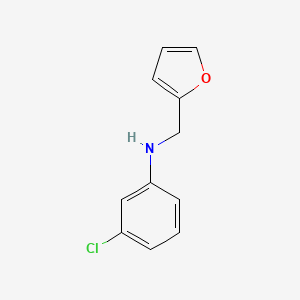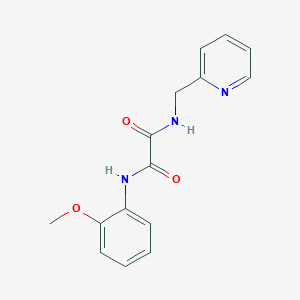
N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is an organic compound that belongs to the class of amides It features a methoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl chloroformate to yield the final ethanediamide compound. The reaction conditions often include:
- Solvents: Ethanol, methanol, or dichloromethane
- Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide
- Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
Chemistry
In chemistry, “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and resins, due to their structural properties.
作用机制
The mechanism of action of “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
相似化合物的比较
Similar Compounds
- N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(2-hydroxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide
- N-(2-methoxyphenyl)-N’-(pyridin-3-ylmethyl)ethanediamide
Uniqueness
“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is unique due to the specific positioning of the methoxy group and the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-8-3-2-7-12(13)18-15(20)14(19)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUPFHYDRAMGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2915901.png)
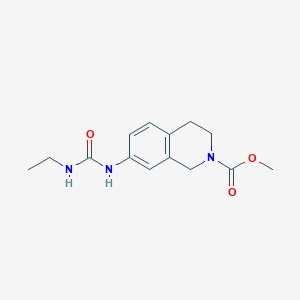
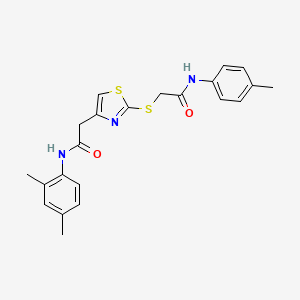
![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2915906.png)
![N-(tert-butyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2915907.png)
![ethyl 4-{1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2915909.png)
![12-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B2915911.png)
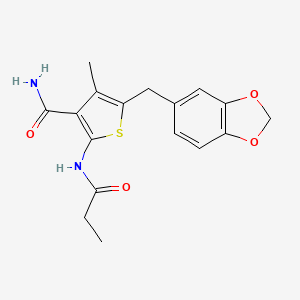
![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)
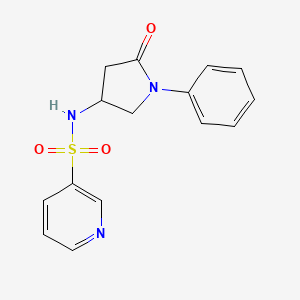
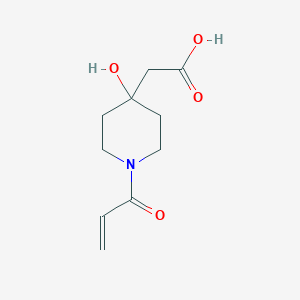
![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)

